Orfamide A is derived from marine bacteria, specifically from the genus Pseudoalteromonas, which are known to produce a variety of bioactive compounds. These bacteria thrive in marine environments and have been studied for their potential in drug discovery due to their ability to synthesize complex natural products. In terms of classification, Orfamide A falls under the category of cyclic lipopeptides, which are characterized by their cyclic structure and lipid components that contribute to their bioactivity.
The synthesis of Orfamide A can be achieved through various methods, primarily focusing on total synthesis and semi-synthesis approaches. The total synthesis typically involves multiple steps that require careful planning to construct the cyclic structure while ensuring the correct stereochemistry of the amino acids involved.
The detailed synthetic pathways often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Orfamide A features a distinctive cyclic structure with a lipid tail, which is typical for lipopeptides. Its molecular formula is C₁₈H₃₃N₃O₄, indicating the presence of three amino acids linked in a cyclic manner along with a fatty acid component.
Orfamide A undergoes various chemical reactions typical for cyclic lipopeptides. These include hydrolysis, which can affect its bioactivity by altering its structure. The compound may also participate in reactions with nucleophiles due to the presence of functional groups within its structure.
The mechanism of action of Orfamide A involves its interaction with cellular membranes and various biological targets. It is believed that the compound disrupts membrane integrity, leading to cell lysis in susceptible microbial strains.
Orfamide A has significant potential applications in scientific research, particularly in the fields of microbiology and pharmacology. Its antimicrobial properties make it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance among pathogens.
The discovery of Orfamide A was enabled by the innovative "genomisotopic approach," first applied to Pseudomonas protegens strain Pf-5. This method integrates genomic analysis with stable isotope labeling to identify metabolites encoded by orphan biosynthetic gene clusters (BGCs)—genetic loci with no known metabolic products. Researchers analyzed the Pf-5 genome for nonribosomal peptide synthetase (NRPS) clusters and identified an orphan BGC predicted to synthesize a lipopeptide. By cultivating Pf-5 with $^{13}$C-labeled acetate, they tracked isotope enrichment in molecular fractions, isolating a compound with surfactant properties. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed its structure as a cyclic lipopeptide, designated Orfamide A (C~64~H~114~N~10~O~17~) [1] [3] [9]. This approach proved systematic for linking silent gene clusters to their products, overcoming limitations of traditional activity-guided screening [3].
Table 1: Key Steps in the Genomisotopic Approach
| Step | Description | Outcome |
|---|---|---|
| Genome Mining | Identification of orphan NRPS clusters in P. protegens Pf-5 | Target BGC for Orfamide A synthesis |
| Isotope Labeling | Culturing with $^{13}$C-acetate to tag metabolites | $^{13}$C-enriched fractions |
| Isotope-Guided Isolation | Purification based on isotopic signatures | Crude lipopeptide extract |
| Structural Elucidation | NMR/MS analysis of active fractions | Confirmation of Orfamide A structure |
Orfamide A biosynthesis is mediated by a dedicated NRPS cluster in P. protegens, spanning 47 kb and comprising three core genes: ofaA, ofaB, and ofaC. These genes encode multimodular enzymatic assembly lines:
Each NRPS module includes adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, with epimerization (E) domains generating D-amino acids. Flanking genes encode LuxR-family transcriptional regulators and efflux transporters (e.g., NodT), ensuring cluster expression and metabolite export [8] [5]. The Gac/Rsm global regulatory cascade tightly controls transcription, restricting Orfamide A production to the post-exponential growth phase [4].
Table 2: NRPS Module Organization in Orfamide A Biosynthesis
| Gene | Module | Substrates | Domains | Function |
|---|---|---|---|---|
| ofaA | 1 | 3-OH-C~12~/C~14~-FA + Leu~1~ | C~(starter)~-A-PCP | Fatty acid loading & Leu~1~ addition |
| 2 | Glu~2~ | C~(Dual)~-A-E-PCP | Glu~2~ activation & epimerization | |
| ofaB | 3 | Thr~3~ | C~(Dual)~-A-E-PCP | Thr~3~ activation & epimerization |
| 4 | Ile~4~ | C~(Dual)~-A-E-PCP | Ile~4~ activation & epimerization | |
| 5 | Leu~5~ | C~(Dual)~-A-PCP | Leu~5~ activation | |
| 6 | Ser~6~ | C~(Dual)~-A-E-PCP | Ser~6~ activation & epimerization | |
| ofaC | 7 | Leu~7~ | C~(Dual)~-A-PCP | Leu~7~ activation |
| 8 | Leu~8~ | C~(LCL)~-A-PCP | Leu~8~ activation | |
| 9 | Ser~9~ | C~(LCL)~-A-E-PCP | Ser~9~ activation & epimerization | |
| 10 | Val~10~ | C~(Dual)~-A-PCP-TE | Val~10~ addition & cyclization/release |
The orfamide NRPS cluster is conserved across P. protegens and related species but exhibits structural variations that generate analogs:
Phylogenetic analysis indicates that ofa cluster evolution correlates with species divergence. LuxR-type regulators flanking the cluster exhibit strain-specific sequences, influencing analog production. Despite structural differences, all orfamides share a conserved 10-amino-acid macrocycle and biosynthetic logic [1] [8] [5].
Table 3: Structural Variants of Orfamides Across Species
| Strain | Primary Orfamide | Key Structural Features |
|---|---|---|
| P. protegens Pf-5 | Orfamide A | C~12~-FA; L-Ile~4~ |
| P. protegens CHA0 | Orfamide A/C | C~12~/C~14~-FA; L-Ile~4~ (A) or L-Val~4~ (C) |
| Pseudomonas sp. CMR12a | Orfamide B | C~12~-FA; L-Phe~4~ |
| Pseudomonas sp. CMR5c | Orfamide F/G | C~12~-FA + novel sequence (F); C~14~-FA + Phe~4~ (G) |
| Pseudomonas idahonensis | Orfamide N | (Z)-3R-OH-C~16:1~-FA; D/L-amino acids |
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